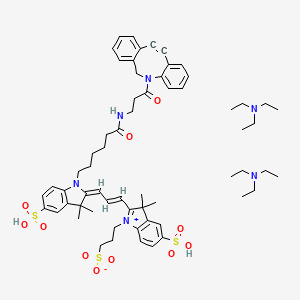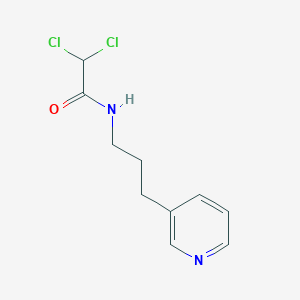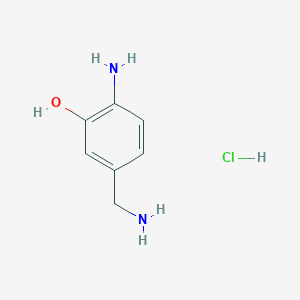
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate): is an organic compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is a derivative of naphthalene, where two trifluoromethanesulfonate groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) typically involves the reaction of naphthalene-1,3-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for naphthalene-1,3-diyl bis(trifluoromethanesulfonate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a naphthalene derivative with an amine group at the 1 and 3 positions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, naphthalene derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance materials .
Wirkmechanismus
The mechanism of action of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
- Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Biphenyl-4,4’-diyl bis(trifluoromethanesulfonate)
Uniqueness: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its 2,7- and 1,5-substituted counterparts . Additionally, the presence of two trifluoromethanesulfonate groups enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H6F6O6S2 |
|---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
[4-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-8-5-7-3-1-2-4-9(7)10(6-8)24-26(21,22)12(16,17)18/h1-6H |
InChI-Schlüssel |
IMMFYKQYBJZDCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)

